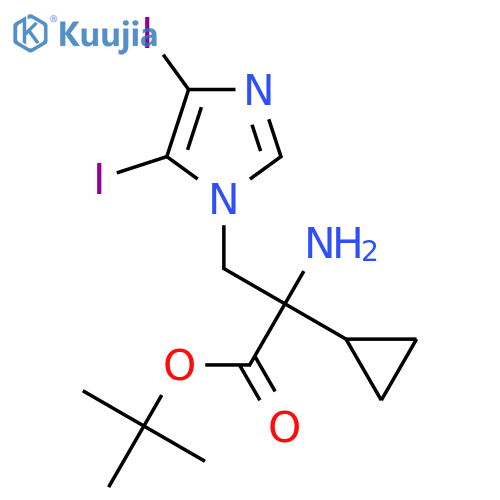

Cas no 2138526-48-2 (tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate

- EN300-1141435

- 2138526-48-2

-

- インチ: 1S/C13H19I2N3O2/c1-12(2,3)20-11(19)13(16,8-4-5-8)6-18-7-17-9(14)10(18)15/h7-8H,4-6,16H2,1-3H3

- InChIKey: UQYIYACLDFCYMR-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=CN1CC(C(=O)OC(C)(C)C)(C1CC1)N)I

計算された属性

- せいみつぶんしりょう: 502.95667g/mol

- どういたいしつりょう: 502.95667g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 70.1Ų

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1141435-10.0g |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate |

2138526-48-2 | 10g |

$6205.0 | 2023-06-09 | ||

| Enamine | EN300-1141435-5.0g |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate |

2138526-48-2 | 5g |

$4184.0 | 2023-06-09 | ||

| Enamine | EN300-1141435-5g |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate |

2138526-48-2 | 95% | 5g |

$4184.0 | 2023-10-26 | |

| Enamine | EN300-1141435-10g |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate |

2138526-48-2 | 95% | 10g |

$6205.0 | 2023-10-26 | |

| Enamine | EN300-1141435-0.5g |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate |

2138526-48-2 | 95% | 0.5g |

$1385.0 | 2023-10-26 | |

| Enamine | EN300-1141435-0.1g |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate |

2138526-48-2 | 95% | 0.1g |

$1269.0 | 2023-10-26 | |

| Enamine | EN300-1141435-0.05g |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate |

2138526-48-2 | 95% | 0.05g |

$1212.0 | 2023-10-26 | |

| Enamine | EN300-1141435-0.25g |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate |

2138526-48-2 | 95% | 0.25g |

$1328.0 | 2023-10-26 | |

| Enamine | EN300-1141435-1.0g |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate |

2138526-48-2 | 1g |

$1442.0 | 2023-06-09 | ||

| Enamine | EN300-1141435-2.5g |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate |

2138526-48-2 | 95% | 2.5g |

$2828.0 | 2023-10-26 |

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoateに関する追加情報

tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate: A Comprehensive Overview

The compound tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate, with the CAS number 2138526-48-2, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a tert-butyl group, a cyclopropyl ring, and an imidazole moiety substituted with diiodo groups. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and development.

The synthesis of tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent studies have demonstrated the use of this compound as a precursor in the construction of bioactive molecules, particularly those with potential anticancer and antimicrobial properties. Its unique structure allows for the exploration of various biological pathways, making it a valuable tool in medicinal chemistry research.

The imidazole ring in this compound plays a crucial role in its reactivity and biological activity. The presence of diiodo substituents on the imidazole moiety introduces electronic effects that can influence the molecule's interaction with biological targets. Researchers have reported that this compound exhibits selective binding to certain proteins, suggesting its potential as a lead compound for drug discovery.

In terms of applications, tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate has been utilized in the development of novel therapeutic agents. For instance, its ability to modulate enzyme activity has been explored in preclinical studies, showing promise in treating conditions such as inflammation and neurodegenerative diseases. The cyclopropyl group within the molecule contributes to its stability and bioavailability, making it an attractive candidate for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound more accurately. By employing molecular docking studies and quantum mechanical calculations, scientists have gained insights into how this molecule interacts with cellular receptors. These findings have paved the way for optimizing its structure to enhance efficacy and reduce potential side effects.

The versatility of tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yli)propanoate extends beyond medicinal chemistry. Its unique functional groups make it a valuable reagent in organic synthesis, particularly in the construction of complex molecules with challenging architectures. The tert-butyl group serves as an excellent protecting group during synthesis, while the amino group provides sites for further functionalization.

In conclusion, tert-butyl 2-amino-2-cyclopropylethylene glycol is a multifaceted compound with significant implications for both academic research and industrial applications. Its intricate structure and diverse functional groups position it as a key player in the development of innovative therapeutic agents and advanced chemical building blocks. As research continues to uncover its full potential, this compound is expected to contribute significantly to the advancement of modern medicine and materials science.

2138526-48-2 (tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate) 関連製品

- 2015398-26-0(Butanamide, 2-amino-N-[(1R)-1-phenylethyl]-, (2S)-)

- 180048-75-3(Cyclopentyl 4-thiomethylphenyl ketone)

- 2639461-12-2(tert-butyl 2-(2-phenylethyl)aminobenzoate)

- 1546589-07-4(3-(4-Chlorophenyl)sulfanyl-2-nitrobenzoic Acid)

- 1207001-34-0(IHIBBDBUABOAAQ-UHFFFAOYSA-N)

- 1805187-08-9(2-(Aminomethyl)-3-cyano-4-(difluoromethyl)-6-nitropyridine)

- 2156860-72-7(3-(5-chloro-2-methylphenyl)-4-fluoro-1H-pyrazol-5-amine)

- 2034455-22-4(methyl 6-{4-(trifluoromethyl)phenylmethanesulfonyl}-6-azaspiro2.5octane-1-carboxylate)

- 1467060-99-6(3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol)

- 1155912-23-4(2-Chloro-N-cyclohexylpyridine-3-sulfonamide)